molecular formula C28H19BrN4O3S B2814185 6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 422276-85-5

6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2814185
CAS RN: 422276-85-5
M. Wt: 571.45
InChI Key: VOPQYFJKKINHJE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzimidazole, a quinazoline, and a carboxamide group. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxamide could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino and Sulfanyl Derivatives : Research on benzimidazolo[1,2-c]quinazoline derivatives explores the synthesis of amino- and sulfanyl- derivatives via palladium-catalyzed Buchwald–Hartwig coupling reactions. These derivatives have shown potential in various biological activities, including anticancer properties (Nowak et al., 2015).
  • Hydrolytic Opening of the Quinazoline Ring : Studies have also looked into the hydrolytic behavior of quinazoline derivatives, providing valuable insights into their stability and reactivity under various conditions (Shemchuk et al., 2010).

Biological Activities

  • Anticancer Activity : The investigation into the cytotoxicity of benzimidazolo[1,2-c]quinazoline derivatives on cancer cell lines revealed that certain compounds exhibit significant anticancer activity. This highlights the potential of these compounds in the development of new anticancer agents (Nowak et al., 2015).
  • Antiviral Activities : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. This suggests the potential of quinazoline derivatives in developing antiviral medications (Selvam et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended biological target. Compounds with similar structures have shown a range of biological activities, including anticancer and antimicrobial effects .

properties

IUPAC Name

6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19BrN4O3S/c29-19-10-7-17(8-11-19)25(34)16-37-28-32-23-14-18(27(35)30-15-20-4-3-13-36-20)9-12-21(23)26-31-22-5-1-2-6-24(22)33(26)28/h1-14H,15-16H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQYFJKKINHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=CC(=C4)C(=O)NCC5=CC=CO5)SCC(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide

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